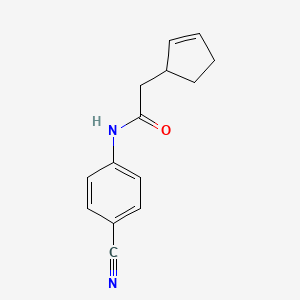![molecular formula C19H23N3O2 B7514249 cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7514249.png)
cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone is a chemical compound that has been synthesized for scientific research purposes. This compound has been of interest to researchers due to its potential use as a tool compound for studying various biological processes. In
Mécanisme D'action
The mechanism of action of cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone involves the inhibition of PARP-1 activity. PARP-1 is an enzyme that is involved in DNA repair processes. Inhibition of PARP-1 activity leads to the accumulation of DNA damage, which can sensitize cancer cells to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone are primarily related to its inhibition of PARP-1 activity. This inhibition can lead to the accumulation of DNA damage, which can sensitize cancer cells to chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone in lab experiments is its specificity for PARP-1 inhibition. This compound has been shown to be highly selective for PARP-1, making it a valuable tool compound for studying PARP-1 activity. One limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone. One direction is to explore its potential as a therapeutic target for cancer treatment. Another direction is to study its effects on other biological processes that are involved in DNA repair. Additionally, further research is needed to explore its potential toxicity and limitations for use in lab experiments.
Méthodes De Synthèse
The synthesis of cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone involves several steps. The starting material for the synthesis is 4,6-dimethyl-1H-indole-2-carboxylic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with piperazine to form the intermediate compound, which is then reacted with cyclopropylamine to form the final product.
Applications De Recherche Scientifique
Cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone has been used as a tool compound for studying various biological processes. It has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair processes. This inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential therapeutic target for cancer treatment.
Propriétés
IUPAC Name |
cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-9-13(2)15-11-17(20-16(15)10-12)19(24)22-7-5-21(6-8-22)18(23)14-3-4-14/h9-11,14,20H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJJULXKHACFCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(NC2=C1)C(=O)N3CCN(CC3)C(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(furan-2-yl)ethyl]cyclopentanecarboxamide](/img/structure/B7514180.png)



![N-[2-(dimethylamino)phenyl]morpholine-4-carboxamide](/img/structure/B7514209.png)
![6-Methyl-2-[(2-methylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7514227.png)


![N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7514243.png)


